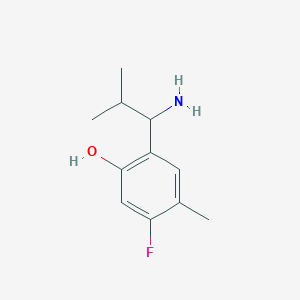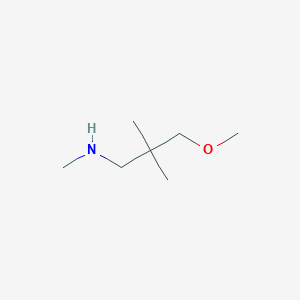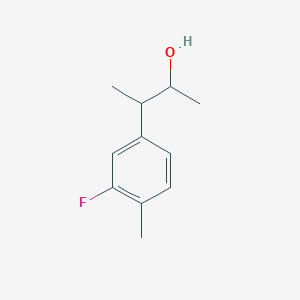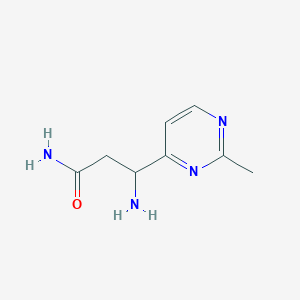
3-Amino-3-(2-methylpyrimidin-4-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-3-(2-methylpyrimidin-4-yl)propanamide is a chemical compound with the molecular formula C8H12N4O It is characterized by the presence of an amino group, a pyrimidine ring, and a propanamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-(2-methylpyrimidin-4-yl)propanamide typically involves the reaction of 2-methylpyrimidine-4-carboxylic acid with appropriate reagents to introduce the amino and propanamide groups. One common method involves the use of aminating agents and coupling reagents under controlled conditions to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the final product suitable for research and application.
Análisis De Reacciones Químicas
Types of Reactions
3-Amino-3-(2-methylpyrimidin-4-yl)propanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Electrophilic reagents such as alkyl halides or acyl chlorides can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups onto the amino group.
Aplicaciones Científicas De Investigación
3-Amino-3-(2-methylpyrimidin-4-yl)propanamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and protein binding.
Industry: The compound can be utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-Amino-3-(2-methylpyrimidin-4-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular interactions depend on the specific context of its application.
Comparación Con Compuestos Similares
Similar Compounds
3-Amino-3-(2-methylpyrimidin-4-yl)propanamide: shares structural similarities with other amino-pyrimidine derivatives.
This compound: can be compared to compounds like 3-amino-3-(2-methylpyrimidin-4-yl)butanamide and 3-amino-3-(2-methylpyrimidin-4-yl)pentanamide.
Uniqueness
The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C8H12N4O |
|---|---|
Peso molecular |
180.21 g/mol |
Nombre IUPAC |
3-amino-3-(2-methylpyrimidin-4-yl)propanamide |
InChI |
InChI=1S/C8H12N4O/c1-5-11-3-2-7(12-5)6(9)4-8(10)13/h2-3,6H,4,9H2,1H3,(H2,10,13) |
Clave InChI |
SDYNZERQHTZKCW-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC=CC(=N1)C(CC(=O)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


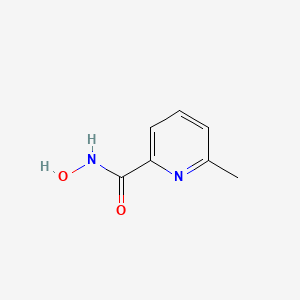
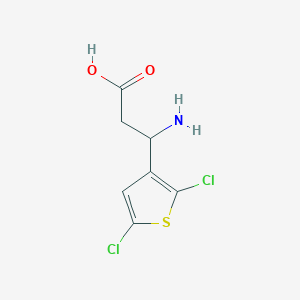

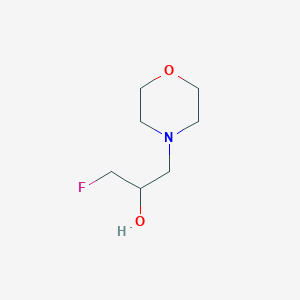
![2-(Bicyclo[2.2.1]heptan-2-yl)propan-2-amine](/img/structure/B13310372.png)



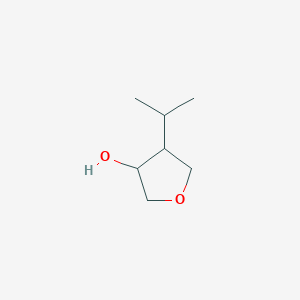

![3-Azatricyclo[7.4.0.0,2,5]trideca-1(13),9,11-trien-4-one](/img/structure/B13310396.png)
